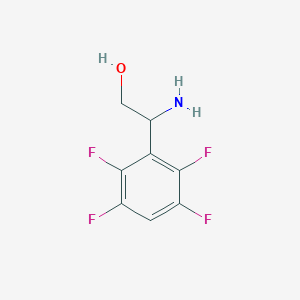![molecular formula C13H16N2 B13591162 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanenitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile typically involves the reaction of 4-bromobenzonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the pyrrolidine ring displaces the bromine atom on the benzonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the propanenitrile group.
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridinone moiety.
Uniqueness
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile is unique due to the presence of both the pyrrolidine and propanenitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
2-(4-pyrrolidin-1-ylphenyl)propanenitrile |
InChI |
InChI=1S/C13H16N2/c1-11(10-14)12-4-6-13(7-5-12)15-8-2-3-9-15/h4-7,11H,2-3,8-9H2,1H3 |
InChI 键 |
UCTZGKDFYWHEIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=CC=C(C=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)



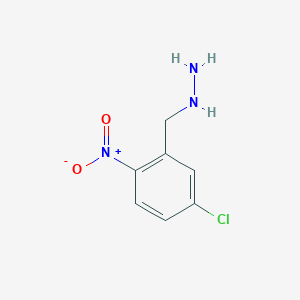

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
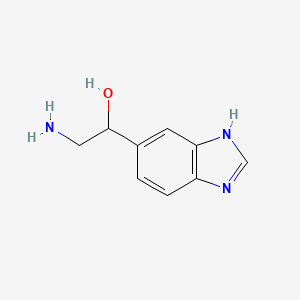
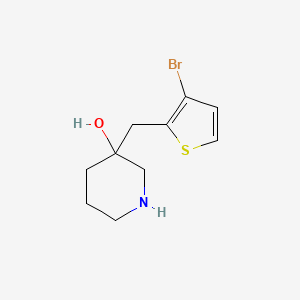
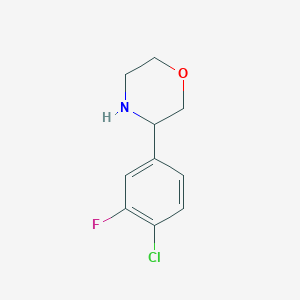
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
